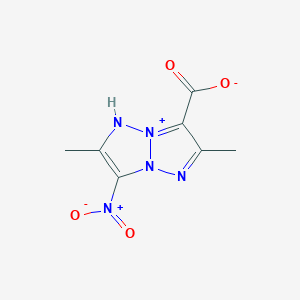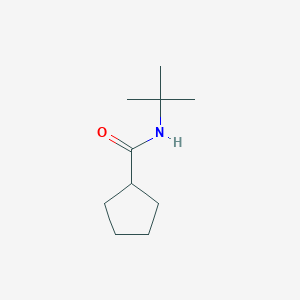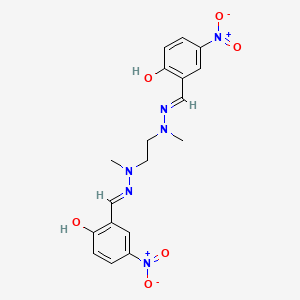
NoName
Descripción general
Descripción
NoName is a useful research compound. Its molecular formula is C7H7N5O4 and its molecular weight is 225.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.04980372 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Geometric Deep Learning : This approach extends beyond traditional Euclidean data and is useful in various scientific fields such as computational social sciences, sensor networks, brain imaging, genetics, and computer graphics. It leverages deep neural networks for large and complex geometric data, providing powerful tools for a range of problems (Bronstein et al., 2016).
NONO (p54(nrb)) in Genetic Research : This paper discusses NONO, a protein with medical significance, focusing on overcoming challenges in purification and data collection for crystallographic study. The research provides insights into the structural arrangement of NONO, which is important in nuclear gene regulation (Knott et al., 2016).
Linkage of Science Research and Technology Development : This study demonstrates the connection between science research and technology development through non-patent citation analysis, using genetic engineering as an example. It highlights the impact of scientific research on technological advances (Szu-chia S. Lo, 2009).
NonO and Drosophila nonAdiss : This paper presents the cloning of NonO, a protein that binds to DNA and RNA and is involved in various biological processes. It's the mammalian equivalent of Drosophila's nonAdiss, showing significant conservation between species (Yang et al., 1993).
Morinda citrifolia (Noni) in Medicine : A literature review on Noni, a plant used in traditional Polynesian remedies, discussing its potential therapeutic effects and nutritional value. The review aims to corroborate the traditional claims with scientific evidence (Wang et al., 2002).
NONO Knockout in Stem Cell Research : This study discusses generating a homozygous NONO knockout in human induced pluripotent stem cells using CRISPR/Cas9, providing a platform to study the pathogenic mechanisms related to NONO mutations (Yi et al., 2020).
Nonclinical Statistics in Pharmaceutical Research : This paper introduces a special issue on nonclinical statistical applications, highlighting the diverse range of statistical tools used in nonclinical scientific studies in the pharmaceutical industry (Altan & Kolassa, 2019).
NONO and Tumorigenesis : This review summarizes the regulation and biological function of NONO/p54nrb, emphasizing its involvement in various cancers and its potential as a biomarker or therapeutic target (Feng et al., 2020).
Non-English-Language Science in Biodiversity Conservation : This study highlights the importance of including non-English-language scientific literature in global biodiversity conservation research, showing how it provides unique and valuable information (Amano et al., 2021).
Propiedades
IUPAC Name |
2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O4/c1-3-5(7(13)14)10-9-4(2)6(12(15)16)11(10)8-3/h1-2H3,(H-,8,9,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJVXJNTTITMFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2N=C(C(=[N+]2N1)C(=O)[O-])C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B6129419.png)


![5-chloro-2-methoxy-4-({[3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6129441.png)

![4-chloro-5-nitro-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6129453.png)
![2-{4-(1-benzyl-4-piperidinyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6129466.png)

![[7-(1-ethyl-1H-pyrazol-5-yl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](5-ethyl-2-thienyl)methanone](/img/structure/B6129484.png)



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6129515.png)
